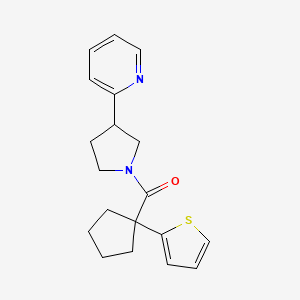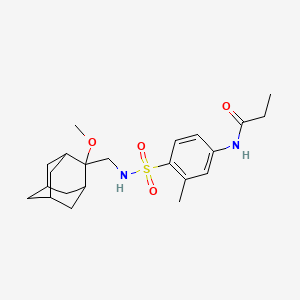
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that features a unique adamantane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.
Sulfamoylation: The functionalized adamantane is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Coupling with the Phenyl Ring: The sulfamoyl-adamantane intermediate is coupled with a 3-methylphenyl derivative.
Final Propionamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s adamantane core provides rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold, while the sulfamoyl and propionamide groups interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(adamantan-2-yl)methyl)sulfonamide
- N-(4-(adamantan-2-yl)methyl)sulfonamide
- N-(3-methylphenyl)propionamide
Uniqueness
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to the combination of its adamantane core, sulfamoyl group, and propionamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-4-21(25)24-19-5-6-20(14(2)7-19)29(26,27)23-13-22(28-3)17-9-15-8-16(11-17)12-18(22)10-15/h5-7,15-18,23H,4,8-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJURFQJKGASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
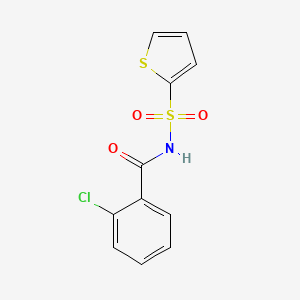
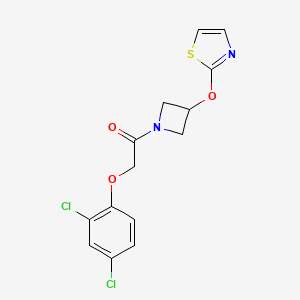
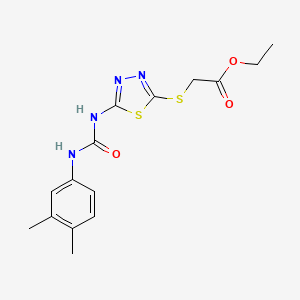
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)
![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
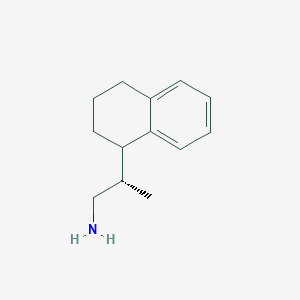
![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)
![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)
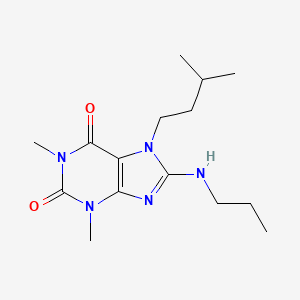
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)
